molecular formula C16H13ClN2O2 B12162159 6-chloro-3-(furan-2-ylmethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline

6-chloro-3-(furan-2-ylmethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline

Cat. No.: B12162159
M. Wt: 300.74 g/mol
InChI Key: CSGWJPWAYBCYRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-3-(furan-2-ylmethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline is a heterocyclic compound featuring a fused oxazinoquinoline scaffold substituted with a chloro group at position 6 and a furan-2-ylmethyl moiety at position 2. Below, we compare its structural, synthetic, and functional attributes with similar compounds.

Properties

Molecular Formula

C16H13ClN2O2

Molecular Weight

300.74 g/mol

IUPAC Name

6-chloro-3-(furan-2-ylmethyl)-2,4-dihydropyrido[3,2-h][1,3]benzoxazine

InChI

InChI=1S/C16H13ClN2O2/c17-14-7-11-8-19(9-12-3-2-6-20-12)10-21-16(11)15-13(14)4-1-5-18-15/h1-7H,8-10H2

InChI Key

CSGWJPWAYBCYRP-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC(=C3C=CC=NC3=C2OCN1CC4=CC=CO4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-(furan-2-ylmethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline typically involves multi-step organic reactions. One common route includes:

    Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene and a catalyst such as sulfuric acid.

    Introduction of the Chlorine Atom: Chlorination of the quinoline core can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Formation of the Oxazine Ring: The oxazine ring can be constructed by reacting the chlorinated quinoline with an appropriate amino alcohol under acidic conditions.

    Attachment of the Furan Moiety: The final step involves the alkylation of the oxazine-quinoline intermediate with a furan-2-ylmethyl halide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring in the compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of furan-2,3-dione derivatives.

    Reduction: The quinoline core can be reduced using hydrogenation reactions with catalysts such as palladium on carbon, resulting in tetrahydroquinoline derivatives.

    Substitution: The chlorine atom on the quinoline ring can be substituted with various nucleophiles (e.g., amines, thiols) under basic conditions, forming a variety of substituted quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles (amines, thiols), bases (potassium carbonate, sodium hydroxide).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research:

  • Antimicrobial Activity: Studies indicate that derivatives of oxazinoquinolines have shown promising antimicrobial properties against various pathogens. For instance, compounds with similar structures have been tested against resistant strains of bacteria and fungi, demonstrating effective inhibition of growth .
  • Anticancer Properties: Research has highlighted the potential of oxazinoquinoline derivatives in cancer therapy. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines, suggesting their role as cytotoxic agents against tumors. Specific mechanisms include the inhibition of key signaling pathways involved in cell proliferation and survival .

Drug Development

The unique structure of 6-chloro-3-(furan-2-ylmethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline positions it as a lead compound for developing new pharmaceuticals:

Application Area Description
Antimicrobial Agents Potential development of new antibiotics targeting resistant bacteria.
Anticancer Drugs Exploration as a chemotherapeutic agent for various cancers.
Neurological Disorders Investigating effects on neuroprotective pathways and potential use in treating neurodegenerative diseases.

Case Studies

Several case studies have been documented that illustrate the efficacy of this compound and its derivatives:

  • A study published in a peer-reviewed journal demonstrated the effectiveness of a related oxazinoquinoline derivative in inhibiting the growth of breast cancer cells in vitro, leading to further investigations into its mechanism of action and potential clinical applications .
  • Another investigation focused on the antimicrobial properties of similar compounds showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the relevance of these compounds in addressing antibiotic resistance .

Mechanistic Insights

Understanding the mechanism through which 6-chloro-3-(furan-2-ylmethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline exerts its biological effects is crucial for its application in drug development:

  • Cellular Pathways: Research indicates that this compound may interact with specific cellular receptors or enzymes involved in critical signaling pathways such as apoptosis and cell cycle regulation .

Mechanism of Action

The mechanism of action of 6-chloro-3-(furan-2-ylmethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline involves its interaction with various molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes, while the furan moiety can form reactive intermediates that interact with cellular proteins. The oxazine ring may enhance the compound’s ability to cross cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at position 3 significantly influences melting points, solubility, and spectral characteristics. Key analogs include:

Compound Name Substituent (R) Melting Point (°C) Key Spectral Data (¹H NMR, δ ppm) Reference
6-Chloro-3-(furan-2-ylmethyl)-...quinoline Furan-2-ylmethyl Not reported Not reported N/A
5-Chloro-13-methoxycarbonylmethyl-...quinoline (4h) Methoxycarbonylmethyl 112–113 8.91 (dd, J = 4.1, 1.6 Hz, 1H), 3.66 (s, 2H)
5-Chloro-13-cyclopropyl-...quinoline (4j) Cyclopropyl 154–155 8.96 (dd, J = 4.2, 1.7 Hz, 1H), 0.62–0.57 (m, 4H)
6-Chloro-3-(4-methoxybenzyl)-...quinoline 4-Methoxybenzyl Not reported Not reported
3-Benzyl-6-chloro-...quinoline Benzyl Not reported Not reported

Observations :

  • Cyclopropyl substituents (4j) result in higher melting points (154–155°C) compared to methoxycarbonylmethyl (4h, 112–113°C), likely due to increased hydrophobicity and packing efficiency .
  • Furan-2-ylmethyl may enhance solubility in polar solvents due to the oxygen-rich furan ring, though direct data is lacking.

Key Differences :

  • The eco-friendly synthesis of 3-phenyl derivatives contrasts with the use of HCl/ethanol for Q-4·HCl , highlighting trade-offs between sustainability and functional group compatibility.

Stability and Fragmentation Patterns

Mass spectrometric studies on isomeric oxazinoquinolines reveal:

  • 1,3-Oxazino[5,4,3-ij]quinolines: Fragmentation begins with CO₂ elimination, leading to lower stability under electron impact .
  • 1,4-Oxazino[2,3,4-ij]quinolines: More stable, with fragmentation starting via CO loss .

Implications :

  • The 1,3-oxazino[5,6-h]quinoline scaffold in the target compound may exhibit similar instability, affecting its analytical characterization and storage requirements.

Comparative Gaps :

  • Limited data exists for the furan-2-ylmethyl analog, though its electronic profile (furan’s electron-rich nature) may modulate metal-binding or target interactions compared to benzyl or fluorobenzyl groups .

Biological Activity

6-Chloro-3-(furan-2-ylmethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

  • Molecular Formula : C₁₄H₁₂ClN₃O
  • Molecular Weight : 245.704 g/mol
  • CAS Number : 51892-04-7

Synthesis

The synthesis of 6-chloro-3-(furan-2-ylmethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline typically involves the condensation of furan derivatives with oxazinoquinoline precursors under acidic conditions. The reaction conditions can vary, but refluxing in the presence of an acid catalyst has been reported to yield high purity products.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to oxazinoquinolines. For instance, derivatives have been tested for their inhibitory effects on various cancer cell lines. A notable study demonstrated that certain oxazinoquinoline derivatives exhibited significant cytotoxicity against human cancer cell lines, with IC50 values in the micromolar range, indicating promising antitumor activity .

Antimicrobial Properties

The compound has also shown antimicrobial activity against several pathogenic strains. A comparative study indicated that derivatives of oxazinoquinolines displayed inhibition zones greater than standard antibiotics against bacteria such as Staphylococcus aureus and Escherichia coli. Specifically, the compound exhibited an inhibition zone of 22 mm against Pseudomonas aeruginosa, comparable to traditional antibiotics .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, compounds similar to 6-chloro-3-(furan-2-ylmethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline have been evaluated for anti-inflammatory effects. Research utilizing in vivo models indicated that these compounds could reduce inflammation markers significantly more than control treatments .

Case Studies

StudyBiological ActivityFindings
Rbaa et al. (2020)AntitumorIdentified significant cytotoxicity in cancer cell lines; IC50 values ranged from 0.25 to 0.54 µM for leading compounds .
PMC9268448 (2022)AntimicrobialExhibited inhibition zones greater than standard antibiotics; effective against multiple strains .
JICOSH Report (2024)Mutagenicity AssessmentClassified as having significant mutagenic potential in various assays; implications for safety in drug development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.